

tert-Amylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *tert-Amylamine*

Cat. No.: *B128125*

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This in-depth technical guide provides a comprehensive overview of **tert-Amylamine**, a versatile primary aliphatic amine. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its synonyms, chemical properties, and applications. This guide includes a detailed experimental protocol for a key application and visual diagrams to illustrate a synthetic pathway.

Synonyms and Alternative Names

tert-Amylamine is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.

Common Synonyms:

- 1,1-Dimethylpropylamine[1][2]
- tert-Pentylamine[1][2]
- 2-Methyl-2-butylamine[2]
- 2-Amino-2-methylbutane
- t-Amylamine
- 2-Methylbutan-2-amine

Systematic and Other Identifiers:

- IUPAC Name: 2-Methylbutan-2-amine
- CAS Number: 594-39-8
- EC Number: 209-839-9
- PubChem CID: 68986
- InChI Key: GELMWIVBBPAMIO-UHFFFAOYSA-N

Quantitative Data

A summary of the key physical and chemical properties of **tert-Amylamine** is presented in the tables below for easy reference and comparison.

Physical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₁₃ N	[3]
Molecular Weight	87.16 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	77 °C	[1]
Melting Point	-105 °C	[4]
Density	0.746 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.3996	[1]
Water Solubility	Soluble	[4]
pKa	10.85 at 19 °C	[4]

Safety and Hazard Data

Property	Value	Source
Flash Point	-1 °C (closed cup)	
Signal Word	Danger	
Hazard Statements	H225, H301, H314	
Hazard Classifications	Flammable Liquid 2, Acute Toxicity 3 (Oral), Skin Corrosion 1B	
GHS Pictograms	Flame, Skull and Crossbones, Corrosion	

Applications in Research and Industry

tert-Amylamine serves as a crucial intermediate in various synthetic processes within the chemical and pharmaceutical industries.

Synthesis of Rubber Vulcanization Accelerators

A primary application of **tert-Amylamine** is in the synthesis of sulfenamide-based rubber vulcanization accelerators. These compounds, such as N-tert-amyl-2-benzothiazolesulfenamide, are instrumental in the cross-linking of rubber, a process that enhances its durability and elasticity. The bulky tert-amyl group can influence the scorch time and cure rate of the vulcanization process.

Intermediate in Pharmaceutical Synthesis

tert-Amylamine is utilized as a building block in the synthesis of various pharmaceutical agents. It is particularly valuable in the production of amine-containing drugs. While specific drug synthesis pathways involving **tert-amylamine** are often proprietary, its role as a precursor to more complex molecules is well-established in the field of medicinal chemistry. For instance, it has been used as a substitute for the t-butylamino substituent in cyanobenzylamine derivatives.^[1]

Experimental Protocols

While a specific, detailed experimental protocol for a reaction involving **tert-Amylamine** is not readily available in the public domain, a generalized procedure for the synthesis of dithiocarbamates, a class of compounds for which **tert-Amylamine** is a suitable precursor, is provided below. This protocol is based on established methods for dithiocarbamate synthesis.

Synthesis of a tert-Amyl Dithiocarbamate Salt

Objective: To synthesize a dithiocarbamate salt from **tert-Amylamine**, carbon disulfide, and a base.

Materials:

- **tert-Amylamine**
- Carbon disulfide (CS₂)
- Sodium hydroxide (NaOH) or other suitable base
- Ethanol or other suitable solvent
- Diethyl ether
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Büchner funnel and filter paper

Procedure:

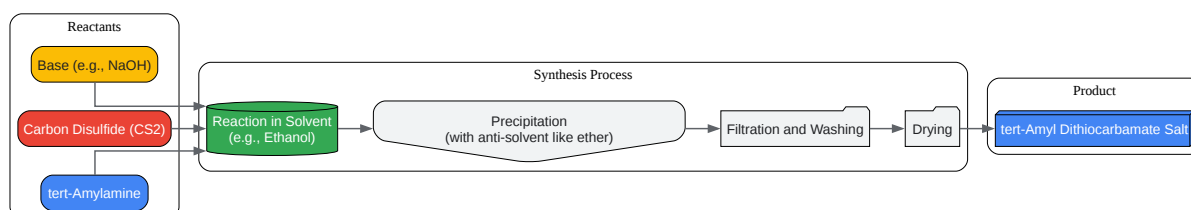
- In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of sodium hydroxide in ethanol under cooling in an ice bath.
- To this cooled solution, add one molar equivalent of **tert-Amylamine** dropwise while maintaining the temperature below 10 °C.

- After the addition of **tert-Amylamine** is complete, add one molar equivalent of carbon disulfide dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C.
- Once the addition of carbon disulfide is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.
- The resulting dithiocarbamate salt may precipitate out of the solution. If not, the product can be precipitated by the addition of diethyl ether.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to obtain the final tert-amyl dithiocarbamate salt.

Note: This is a generalized protocol. The specific quantities of reagents, reaction times, and purification methods may need to be optimized for specific dithiocarbamate derivatives.

Mandatory Visualizations

As no specific signaling or metabolic pathways involving **tert-Amylamine** are documented in the scientific literature, a logical workflow for the synthesis of a dithiocarbamate, a key application of this amine, is presented below.



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Caption: Workflow for the synthesis of a tert-amyl dithiocarbamate salt.

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